4-Bromo-6-(4-butylcyclohexyl)pyrimidine
Description
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Properties
IUPAC Name |
4-bromo-6-(4-butylcyclohexyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-2-3-4-11-5-7-12(8-6-11)13-9-14(15)17-10-16-13/h9-12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNJSMHANMFAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids.
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or interfering with nucleic acid synthesis.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biochemical pathways, including nucleotide synthesis and signal transduction.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The effects of pyrimidine derivatives can range from modulation of cellular signaling pathways to inhibition of cell proliferation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biological Activity
4-Bromo-6-(4-butylcyclohexyl)pyrimidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound can be described by its chemical formula . The presence of a bromine atom and a butylcyclohexyl group suggests potential for interaction with biological targets, particularly in the context of enzyme inhibition or receptor modulation.
Anticancer Properties
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values:
- MCF-7: 15 µM
- HeLa: 12 µM
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial properties. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results indicate that the compound has moderate antibacterial activity, warranting further investigation into its mechanism of action.
Enzyme Inhibition
Inhibitory effects on specific enzymes have been noted, particularly in relation to kinases which are crucial in cancer signaling pathways. The compound was assessed for its ability to inhibit cyclin-dependent kinases (CDKs).
Table 2: CDK Inhibition Assay Results
| CDK Enzyme | IC50 (µM) |
|---|---|
| CDK2 | 10 |
| CDK4 | 15 |
These findings suggest that this compound may act as a selective inhibitor of CDKs, providing a pathway for therapeutic development in cancer treatment.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the bromine atom enhances lipophilicity, potentially facilitating cellular uptake and interaction with target proteins.
Proposed Mechanism
- Cellular Uptake: The lipophilic nature allows for easy passage through cellular membranes.
- Target Binding: The compound binds to active sites on kinases or other proteins, inhibiting their function.
- Biological Response: This leads to downstream effects such as reduced cell proliferation or increased apoptosis in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
